Retusamine

説明

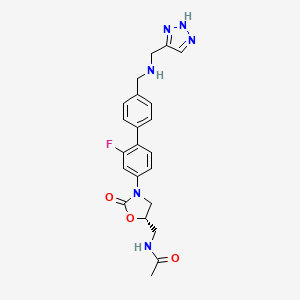

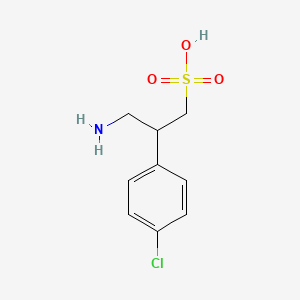

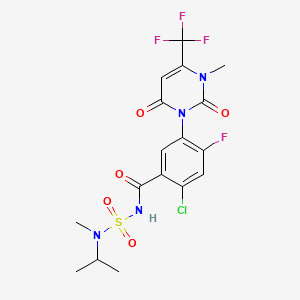

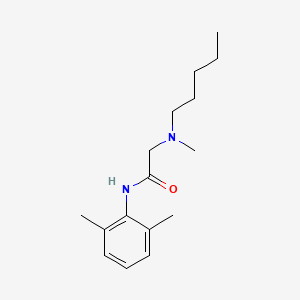

Retusamine is a natural product derived from the herbs of Crotalaria pallida . It is classified as a pyrrolizidine alkaloid .

Molecular Structure Analysis

This compound has a molecular formula of C19H25NO7 . Its exact mass is 380.17 and its molecular weight is 380.410 . The elemental composition includes Carbon (59.99%), Hydrogen (6.89%), Nitrogen (3.68%), and Oxygen (29.44%) .

Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Alkaloid Composition and Phytochemistry

- Alkaloid Content in Crotalaria retusa L.: Research has identified retusamine as one of the alkaloids present in Crotalaria retusa L., alongside other alkaloids such as monocrotaline and retronecine N-oxide. The study highlights the varied composition of alkaloids in different specimens of the plant, including the identification of this compound (Culvenor & Smith, 1957).

Pharmacological and Medicinal Applications

- Anti-Diabetic Potential: The leaves of Sida rhombifolia ssp. retusa have been investigated for their in vitro amylase inhibitory activity, indicating potential applications in managing carbohydrate metabolism and diabetes (Poojari et al., 2009).

- Ethno-Medicinal Uses and Toxicity Knowledge: Crotalaria retusa L. has been studied for its uses in traditional medicine, particularly for treating infectious and psychotropic diseases. However, a lack of awareness about the plant's potential toxicity among herbalists and traditional healers has been noted (Rouamba et al., 2018).

Antioxidant and Anti-Inflammatory Properties

- Antioxidant Activity in Sida rhombifolia: The ethanol extract of Sida rhombifolia ssp. retusa has been evaluated for its antioxidant capacity. This includes the plant's potential in scavenging free radicals and inhibiting lipid peroxidation, suggesting its role as a natural source of antioxidants (Dhalwal et al., 2007).

Hypoglycemic and Hypolipidemic Effects

- Effects in Diabetic Induced Animals: The study of Sida rhombifolia ssp. retusa extract in diabetic induced animals has shown promising results in reducing plasma glucose levels and demonstrating hypolipidemic effects, supporting its traditional use in diabetes treatment (Dhalwal et al., 2010).

Potential for Development of Biopharmaceutical Products

- Phytochemical Profiles and Biological Activities: Crotalaria retusa L. has been evaluated for its α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activity. This suggests its potential for developing novel biopharmaceutical, nutraceutical, and cosmetical products (Sinan et al., 2020).

Anti-Diabetic and Glycemic Regulation Effects

- Glycemic Effects in Rats: An aqueous extract of Crotalaria retusa L. showed hypoglycemic and antihyperglycemic properties in normoglycemic and glucose-overloaded rats. This supports the traditional medicinal use of this plant for diabetes treatment (Goh et al., 2022).

Safety and Hazards

特性

IUPAC Name |

4-ethyl-17-hydroxy-7,14,18-trimethyl-2,6,9-trioxa-14-azoniatetracyclo[9.5.1.14,7.014,17]octadec-11-ene-3,5,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO7/c1-5-18-11(2)17(3,27-16(18)23)14(21)25-10-12-6-8-20(4)9-7-13(19(12,20)24)26-15(18)22/h6,11,13,24H,5,7-10H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNHSZHGPQSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(C(C(=O)OCC3=CC[N+]4(C3(C(CC4)OC1=O)O)C)(OC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988530 | |

| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6883-16-5 | |

| Record name | Retusamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is retusamine and where is it found?

A1: this compound is an alkaloid found in the plant Crotalaria retusa L. Along with this compound, researchers have identified other alkaloids in this plant, including monocrotaline, retronecine N-oxide, and retusine. [] The ratio of alkaloids present as N-oxides can vary significantly between different Crotalaria retusa L plants. []

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they offer crucial insights into its structure. Research confirms that this compound is composed of a base structure called otonecine, linked to a specific acid. [] Hydrolyzing this compound yields 2,3,4-trimethyl-4-hydroxyglutaric acid 1,4-lactone, also known as dihydroanhydromonocrotalic acid. [] This indicates that this compound is an ester alkaloid formed by the combination of otonecine and dihydroanhydromonocrotalic acid.

Q3: What research has been done on the three-dimensional structure of this compound?

A3: Scientists have successfully crystallized derivatives of this compound to study its three-dimensional structure. [] Specifically, the crystal structure of this compound α'-bromo-d-camphor-trans-π-sulphonate monohydrate has been determined. [] This type of analysis helps visualize the spatial arrangement of atoms within the molecule, providing valuable information about its potential interactions and reactivity.

Q4: Are there any known analytical methods for identifying and characterizing this compound?

A4: While the provided abstracts don't delve into specific analytical techniques, the isolation of this compound from Crotalaria retusa L suggests the use of extraction and purification methods like chromatography. [] Further characterization likely involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and determine its structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)

![N-(2,6-dimethylphenyl)-2-[heptyl(methyl)amino]acetamide](/img/structure/B1680495.png)